

R82913: A Technical Guide on a Potent Non-Nucleoside Reverse Transcriptase Inhibitor

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Compound of Interest

Compound Name: R82913

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Abstract

R82913, a derivative of the tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepine-2(1H)-thione (TIBO) class of compounds, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). This document provides a comprehensive technical overview of **R82913**, including its mechanism of action, in vitro efficacy, resistance profile, and pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are presented to support further research and development efforts in the field of antiretroviral drug discovery.

Introduction

The HIV-1 reverse transcriptase (RT) is a critical enzyme in the viral replication cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome.[3] This enzymatic activity makes it a prime target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, distinct from the active site.[4] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[4]

R82913, chemically known as (+)-S-4,5,6,7-tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-thione, emerged as a promising anti-HIV-1 agent due to its high potency and selectivity.[2] This guide delves into the technical details of **R82913**, providing valuable data and methodologies for the scientific community.

Mechanism of Action

R82913 functions as a non-competitive inhibitor of HIV-1 RT. It binds to the NNRTI binding pocket, a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme.[4] This binding event does not compete with the binding of deoxynucleotide triphosphates (dNTPs) or the nucleic acid template. Instead, it induces a conformational change that distorts the enzyme's active site, thereby preventing the proper positioning of the primer and template for catalysis and ultimately inhibiting DNA synthesis.[4]

The high selectivity of **R82913** for HIV-1 RT over HIV-2 RT and other cellular DNA polymerases is a key characteristic.[2] This selectivity is attributed to differences in the amino acid residues lining the NNRTI binding pocket between these enzymes.

Quantitative Efficacy and Toxicity Data

The in vitro antiviral activity and cytotoxicity of **R82913** have been evaluated in various cell lines. The following tables summarize the key quantitative data.

Parameter	Cell Line	Value	Reference
Median IC ₅₀ (μM)	CEM	0.15	[2]
50% Cytotoxic Concentration (CC ₅₀) (μM)	CEM	46	[2]
Selectivity Index (CC ₅₀ /IC ₅₀)	CEM	~307	[2]

Table 1: In Vitro Antiviral Activity and Cytotoxicity of **R82913** against HIV-1 in CEM cells.

Parameter	Template	Value	Reference
ID ₅₀ (μM)	Heteropolymer (rRNA)	0.01	[2]

Table 2: Inhibition of HIV-1 Reverse Transcriptase by **R82913**.

Resistance Profile

A significant challenge with NNRTIs is the relatively low genetic barrier to resistance. For **R82913**, the primary mutation associated with high-level resistance is a substitution at position 188 in the reverse transcriptase enzyme, specifically the change from tyrosine to leucine (Y188L).[5] Strains with this mutation can exhibit a 100-fold or greater reduction in susceptibility to **R82913**. [5] Other mutations within the NNRTI binding pocket have also been associated with reduced sensitivity to **R82913**, often in combination with other mutations.

Mutation(s)	Fold Change in Susceptibility	Reference
Y188L	>100-fold decrease	[5]
-	20-fold decrease (in a patient isolate)	[5]
I/V179D	7-fold decrease	[5]
L100I + Y181C	-	[6]
L100I + Y188H	-	[6]
K103N	-	[6]
L100I + E138K	-	[6]

Table 3: HIV-1 Mutations Associated with Reduced Susceptibility to **R82913**. Note: "-" indicates that a specific fold-change value was not provided in the cited literature.

Pharmacokinetics

Limited human pharmacokinetic data for **R82913** is available from a phase I dose-finding study in AIDS patients. The study revealed that **R82913** has low oral bioavailability, which was not

significantly improved by co-administration with probenecid. Trough plasma concentrations following oral administration were generally below the 90% inhibitory concentration (IC₉₀) for HIV-1.

Parameter	Administration Route	Observation	Reference
Oral Bioavailability	Oral	Low	
Trough Plasma Levels	Oral	Below IC ₉₀	

Table 4: Summary of Pharmacokinetic Observations of **R82913** in Humans.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive)

This protocol is a representative method for determining the 50% inhibitory dose (ID₅₀) of a compound against HIV-1 RT.

Materials:

- Recombinant HIV-1 Reverse Transcriptase (RT)
- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.1% Triton X-100)
- Poly(A) template and Oligo(dT)₁₅ primer
- Biotin-11-dUTP and unlabeled dTTP
- Streptavidin-coated microplates
- Peroxidase-labeled anti-digoxigenin antibody
- Peroxidase substrate (e.g., ABTS)
- Stop solution (e.g., 1% SDS)

- Test compound (**R82913**) dissolved in DMSO

Procedure:

- Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test compound in DMSO and then further dilute in reaction buffer.
- Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, poly(A) template, oligo(dT)₁₅ primer, biotin-11-dUTP, and unlabeled dTTP.
- Enzyme Addition: Add the recombinant HIV-1 RT to the reaction mixture.
- Inhibitor Addition: Add the diluted test compound or DMSO (for control) to the reaction mixture.
- Incubation: Incubate the reaction mixture at 37°C for 1 hour.
- Capture: Transfer the reaction mixture to streptavidin-coated microplate wells and incubate for 1 hour at 37°C to allow the biotinylated DNA product to bind.
- Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound components.
- Detection: Add the peroxidase-labeled anti-digoxigenin antibody to each well and incubate for 1 hour at 37°C.
- Washing: Repeat the washing step.
- Substrate Addition: Add the peroxidase substrate to each well and incubate in the dark until a color change is observed.
- Stop Reaction: Add the stop solution to each well.
- Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control and determine the ID₅₀ value using a dose-response curve.[\[7\]](#)

Cell-Based Antiviral Assay (p24 Antigen Assay)

This protocol describes a method to determine the 50% inhibitory concentration (IC₅₀) of a compound against HIV-1 replication in a susceptible cell line.

Materials:

- CEM-SS cells (or other susceptible T-lymphoblastoid cell line)
- Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)
- HIV-1 laboratory strain (e.g., HIV-1 IIIB)
- Test compound (**R82913**)
- 96-well microtiter plates
- HIV-1 p24 antigen capture ELISA kit
- CO₂ incubator

Procedure:

- **Cell Seeding:** Seed CEM-SS cells into a 96-well plate at a density of 2.5×10^4 cells per well in 100 μ L of culture medium.
- **Compound Addition:** Prepare serial dilutions of the test compound in culture medium and add 100 μ L to the appropriate wells. Include a no-drug control.
- **Virus Infection:** Add 50 μ L of a pre-titered dilution of HIV-1 to each well.
- **Incubation:** Incubate the plates at 37°C in a 5% CO₂ incubator for 7 days.
- **Supernatant Collection:** After incubation, centrifuge the plates and collect the cell-free supernatant from each well.
- **p24 Antigen Quantification:** Determine the amount of p24 antigen in each supernatant sample using a commercial HIV-1 p24 antigen capture ELISA kit according to the

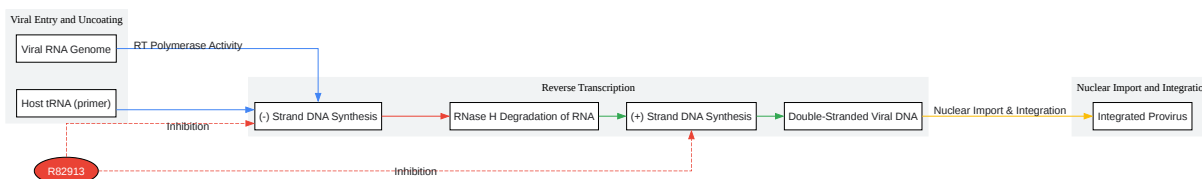
manufacturer's instructions.[8][9]

- Data Analysis: Calculate the percent inhibition of p24 production for each compound concentration compared to the virus control and determine the IC₅₀ value from a dose-response curve.

Visualizations

HIV-1 Reverse Transcription Signaling Pathway

The following diagram illustrates the key steps in the HIV-1 reverse transcription process, which is the target of **R82913**.

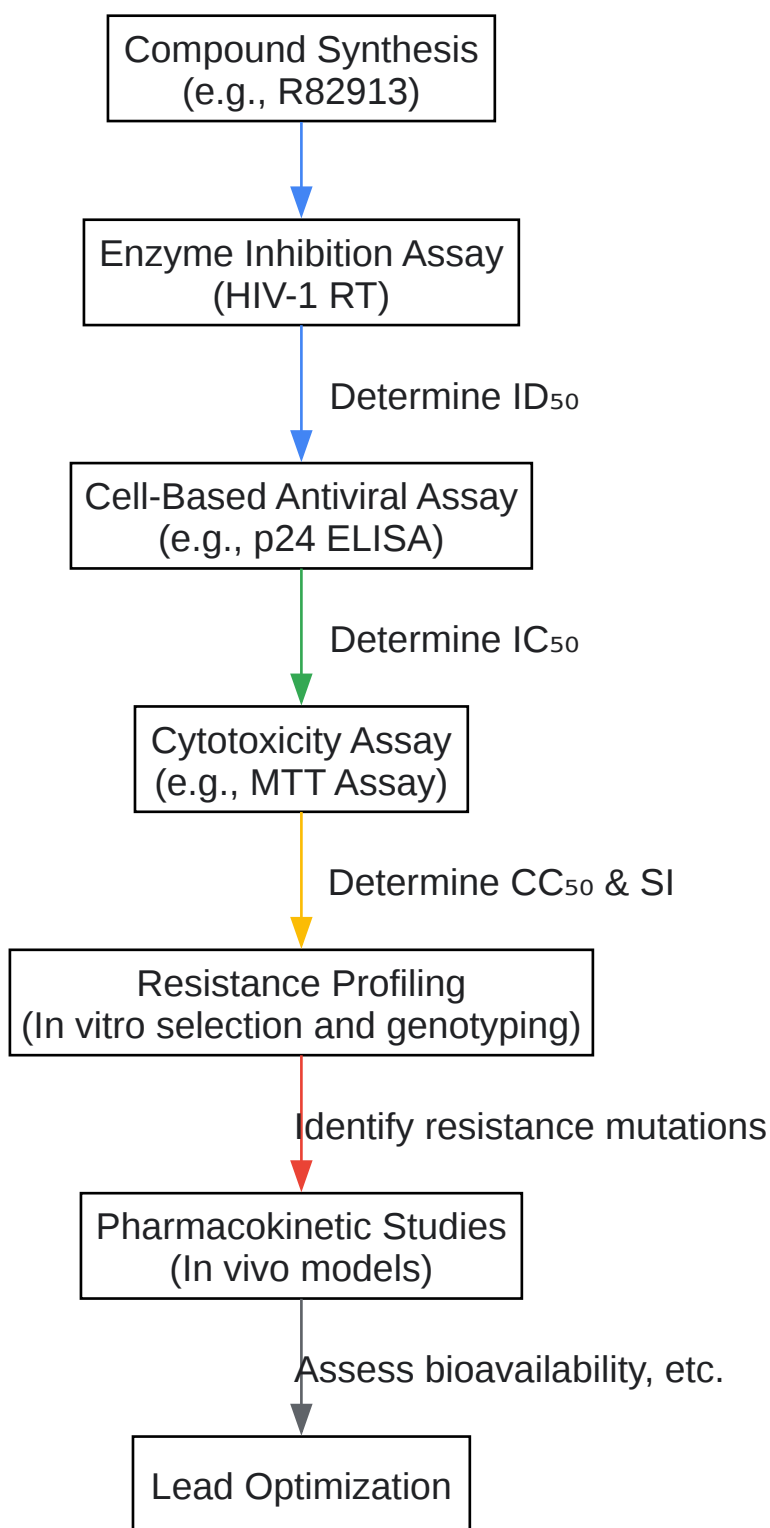


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Caption: Simplified pathway of HIV-1 reverse transcription and the inhibitory action of **R82913**.

Experimental Workflow for NNRTI Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of a novel NNRTI like **R82913**.

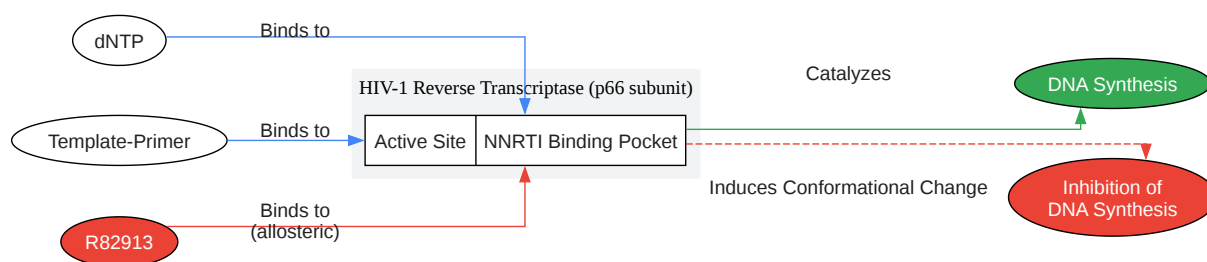


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Caption: A representative workflow for the preclinical evaluation of non-nucleoside reverse transcriptase inhibitors.

R82913 Binding and Inhibition of HIV-1 Reverse Transcriptase

This diagram illustrates the logical relationship of **R82913** binding to the NNRTI pocket and its inhibitory effect on HIV-1 RT.



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Caption: Allosteric inhibition of HIV-1 RT by **R82913** binding to the NNRTI pocket.

Conclusion

R82913 is a potent and selective inhibitor of HIV-1 reverse transcriptase, demonstrating significant promise in early in vitro studies. Its mechanism of action as an allosteric inhibitor provides a clear rationale for its antiviral activity. However, the development of resistance, primarily through the Y188L mutation, and its low oral bioavailability represent significant hurdles for its clinical development. The data and protocols presented in this guide offer a valuable resource for researchers working on the discovery and development of novel NNRTIs, providing a foundation for designing improved analogs with enhanced resistance profiles and pharmacokinetic properties. Further research into the structure-activity relationships of the TIBO class of compounds may lead to the identification of next-generation NNRTIs with superior clinical potential.

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